![molecular formula C6H6N2S2 B2741722 5-Methylthieno[2,3-d][1,3]thiazol-2-amine CAS No. 41940-59-4](/img/structure/B2741722.png)

5-Methylthieno[2,3-d][1,3]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

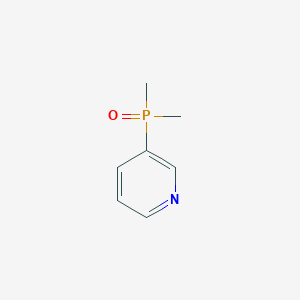

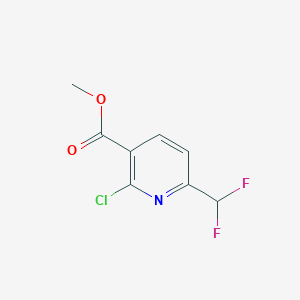

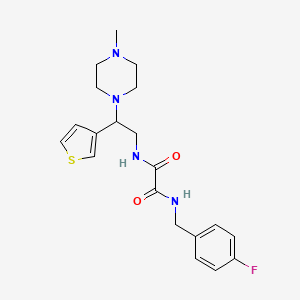

5-Methylthieno[2,3-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C6H6N2S2 . It has a molecular weight of 170.26 . This compound is manufactured by Enamine Ltd .

Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-d]thiazol-2-amine core with a methyl group attached . The exact spatial arrangement of these groups would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available data. It is known that the compound has a molecular weight of 170.26 .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

Phenothiazine and 1,3,4-thiadiazole hybrid derivatives, including those structurally related to 5-Methylthieno[2,3-d][1,3]thiazol-2-amine, have been explored for their potential as antitubercular agents. These compounds were synthesized using a chloro-amine coupling reaction and showed significant in vitro inhibition activity against Mycobacterium tuberculosis H37Rv. The structure-activity relationship indicated that certain alkyl and phenyl groups on the 1,3,4-thiadiazole ring could enhance inhibition activity. Notably, the active molecules demonstrated no toxicity to normal Vero cell lines, indicating a lack of general cellular toxicity (Ramprasad, Nayak, & Dalimba, 2015).

Photophysical Properties

The photophysical properties of 5-N-Arylamino-4-methylthiazoles, which share a core structural resemblance with this compound, have been investigated. These compounds were synthesized via direct C–H arylations and Buchwald–Hartwig aminations, showing significant absorption maxima shifts and fluorescence depending on the substituents. Notably, electron-accepting groups, such as nitro groups, induced substantial bathochromic shifts in fluorescence, highlighting their potential in photophysical applications (Murai et al., 2017).

Anti-Infective Agents and Apoptosis Inducers

Thiazole clubbed with pyrazole derivatives has been synthesized and evaluated for their potential as anti-infective agents and apoptosis inducers. The synthesis involved reacting 3-aryl-1-(thiazol-2-yl)-1H-pyrazole-4-carbaldehyde with substituted thiazole amines. Some of these compounds showed significant antibacterial activity and induced apoptosis in tested cells, indicating their potential in developing new therapeutic agents (Bansal et al., 2020).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, related to this compound, have been examined for their corrosion inhibition performances on iron. Theoretical approaches, including density functional theory calculations and molecular dynamics simulations, were used to predict their efficacy. These compounds showed promising results as corrosion inhibitors, offering a sustainable approach to protecting metal surfaces (Kaya et al., 2016).

Synthesis Methods

Ultrasound-assisted methods have been developed for the efficient synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, indicating a potential route for synthesizing compounds like this compound. This approach offers advantages such as short reaction times and cleaner reaction profiles, highlighting the importance of innovative synthesis methods in research (Erdogan, 2018).

Wirkmechanismus

Mode of Action

Similar compounds have been shown to interact with various cellular targets, leading to changes in cellular processes .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methylthieno[2,3-d][1,3]thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S2/c1-3-2-4-5(9-3)8-6(7)10-4/h2H,1H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPFNGXOEOASDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2741642.png)

![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B2741648.png)

![[1-(2-phenylethyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2741649.png)

![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)